molecular formula C16H19NO4 B2921436 4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide CAS No. 1795301-77-7

4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide

Cat. No.: B2921436
CAS No.: 1795301-77-7
M. Wt: 289.331
InChI Key: ARRMKEYNZVOMHE-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is an organic compound with the molecular formula C14H19NO3

Mechanism of Action

Pharmacokinetics

The compound has a predicted boiling point of 4316±350 °C and a predicted density of 1147±006 g/cm3 . Its pKa is predicted to be 14.23±0.46 . These properties may influence its bioavailability, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of 4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide’s action are currently unknown. As this compound is relatively new, further studies are required to understand its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Furan Group: The furan group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, where a furan boronic acid derivative reacts with a halogenated benzamide.

    Addition of the Methoxyethyl Group: The methoxyethyl group can be added through an alkylation reaction, where the benzamide derivative reacts with a methoxyethyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzamide group can be reduced to form amines or other reduced products.

    Substitution: The ethoxy and methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(tetrahydro-2-furanylmethyl)amino)ethyl)benzamide
  • 4-tert-butyl-N-(2-furanylmethyl)benzamide

Uniqueness

4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is unique due to the presence of both furan and methoxyethyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-3-20-13-8-6-12(7-9-13)16(18)17-11-15(19-2)14-5-4-10-21-14/h4-10,15H,3,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRMKEYNZVOMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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